Cas no 1804809-88-8 (6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine
-
- Inchi: 1S/C8H6F5NO3/c1-16-5-4(15)2-3(6(9)10)14-7(5)17-8(11,12)13/h2,6H,1H3,(H,14,15)
- InChI Key: SSTOKXFBFYQMSZ-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(=C(N1)OC(F)(F)F)OC)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 385
- XLogP3: 2.3
- Topological Polar Surface Area: 47.6
6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098828-1g |
6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine |
1804809-88-8 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine
Comprehensive Overview of 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine (CAS No. 1804809-88-8)
The compound 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine (CAS No. 1804809-88-8) is a highly specialized pyridine derivative that has garnered significant attention in the fields of agrochemical and pharmaceutical research. With its unique structural features, including difluoromethyl, hydroxy, methoxy, and trifluoromethoxy substituents, this molecule exhibits remarkable potential for applications in modern chemistry and life sciences. Researchers and industry professionals are increasingly exploring its properties, synthesis methods, and potential uses, making it a subject of growing interest in scientific literature and patent filings.
One of the key reasons for the rising popularity of 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine is its relevance to current trends in sustainable agriculture and green chemistry. As the global demand for eco-friendly agrochemicals continues to grow, compounds with fluorinated moieties like this pyridine derivative are being investigated for their potential as next-generation crop protection agents. The presence of multiple fluorine atoms in its structure contributes to enhanced biological activity and improved environmental profiles, addressing common concerns about pesticide persistence and toxicity.
From a pharmaceutical perspective, the 4-hydroxy-3-methoxy substitution pattern in this compound bears structural resemblance to several bioactive molecules currently under investigation for various therapeutic applications. Medicinal chemists are particularly interested in how the combination of difluoromethyl and trifluoromethoxy groups might influence the compound's pharmacokinetic properties, potentially leading to improved metabolic stability and membrane permeability. These characteristics are crucial for the development of new drug candidates in areas such as anti-inflammatory and antimicrobial therapies.
The synthesis of 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine typically involves multi-step organic transformations that showcase modern advances in fluorination chemistry and heterocyclic compound synthesis. Recent publications have highlighted innovative approaches to introducing the trifluoromethoxy group at the 2-position of the pyridine ring, which has traditionally been a challenging transformation in organic synthesis. These methodological developments not only facilitate access to this specific compound but also contribute valuable knowledge to the broader field of fluorinated heterocycles synthesis.
Analytical characterization of CAS No. 1804809-88-8 presents interesting challenges and opportunities for spectroscopic techniques. The presence of multiple fluorine atoms creates distinct patterns in 19F NMR spectroscopy, while the hydroxy and methoxy groups contribute characteristic signals in 1H NMR and infrared spectroscopy. These analytical signatures are crucial for quality control in industrial production and for verifying the structure of novel derivatives in research settings. Advanced techniques like LC-MS and X-ray crystallography have been employed to fully characterize this compound and its crystalline forms.
Environmental fate studies of 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine have become increasingly important as regulatory requirements for new chemicals become more stringent. Researchers are investigating its degradation pathways, soil adsorption characteristics, and potential for bioaccumulation. The difluoromethyl group, in particular, has been shown to influence the compound's environmental persistence, while the hydroxy substituent may enhance its water solubility and biodegradability. These studies are essential for assessing the compound's suitability for various applications while meeting sustainability goals.
In the context of intellectual property, CAS No. 1804809-88-8 appears in numerous patent applications, particularly in the area of crop protection formulations. The unique combination of substituents on the pyridine ring has been claimed to provide synergistic effects when used in combination with other active ingredients. Patent analysts have noted an increasing trend in filings related to this compound class, suggesting growing commercial interest and potential market opportunities in the agricultural sector.
The physicochemical properties of 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine make it an interesting subject for computational chemistry studies. Molecular modeling approaches have been used to predict its electronic structure, dipole moment, and potential interaction with biological targets. These in silico studies complement experimental research and help guide the design of more effective derivatives. The trifluoromethoxy group, in particular, has been the focus of quantum mechanical calculations due to its unique electronic effects on the pyridine ring system.
From a formulation perspective, the 4-hydroxy group in CAS No. 1804809-88-8 offers opportunities for salt formation and derivatization to improve physical properties such as solubility and stability. Pharmaceutical scientists are exploring various prodrug approaches utilizing this functional group, while agrochemical researchers are investigating ester derivatives that might enhance foliar uptake or systemic movement in plants. These formulation strategies are crucial for translating the inherent activity of the compound into practical applications.
As research into 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine continues, safety assessments and toxicological profiling remain critical areas of investigation. While not classified as hazardous, comprehensive studies are being conducted to understand its mammalian toxicity, ecotoxicity, and potential for resistance development in target organisms. These studies follow modern guidelines for green chemistry principles and sustainable chemical design, ensuring that any future applications meet rigorous safety standards.
The commercial availability of CAS No. 1804809-88-8 has improved in recent years, reflecting growing demand from both academic and industrial researchers. Specialty chemical suppliers now offer this compound in various quantities, with certificates of analysis that include detailed characterization data. This availability has accelerated research efforts and facilitated structure-activity relationship studies aimed at optimizing the compound's performance for specific applications.
Looking to the future, 6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine represents an excellent example of how strategic incorporation of fluorine atoms can enhance the properties of heterocyclic compounds. Its continued study will likely yield valuable insights into fluorine chemistry, heterocyclic reactivity, and structure-activity relationships that will benefit multiple areas of chemical research and development. As synthetic methods improve and biological data accumulates, this compound may well serve as a lead structure for innovative solutions in agriculture and medicine.
1804809-88-8 (6-(Difluoromethyl)-4-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)